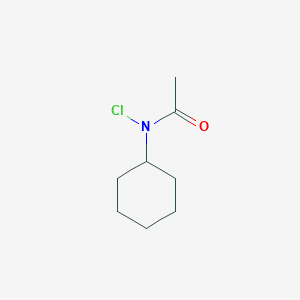

N-Chloro-N-cyclohexylacetamide

Description

BenchChem offers high-quality N-Chloro-N-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Chloro-N-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5014-42-6 |

|---|---|

Molecular Formula |

C8H14ClNO |

Molecular Weight |

175.65 g/mol |

IUPAC Name |

N-chloro-N-cyclohexylacetamide |

InChI |

InChI=1S/C8H14ClNO/c1-7(11)10(9)8-5-3-2-4-6-8/h8H,2-6H2,1H3 |

InChI Key |

PMXQDTBJZLOVSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1CCCCC1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure of N-chloro-N-cyclohexylacetamide

Technical Guide: Chemical Structure & Utility of N-Chloro-N-cyclohexylacetamide

Executive Summary

N-Chloro-N-cyclohexylacetamide (NCCA) is a specialized N-haloamide reagent used primarily as a lipophilic source of electrophilic chlorine (

Critical Distinction: Researchers must distinguish this compound from its constitutional isomer, 2-chloro-N-cyclohexylacetamide (CAS 23605-23-4).

-

NCCA (Target): Contains a reactive N–Cl bond.[1][2] Acts as an oxidant/chlorinating agent.

-

2-Chloro Isomer: Contains a C–Cl bond (alpha-chloro). Acts as an alkylating agent.

This guide details the structural properties, validated synthesis protocols, and reactivity mechanisms of the N-chloro variant.

Structural Analysis

The reactivity of NCCA is dictated by the polarization of the nitrogen-chlorine bond.

Electronic Architecture

The amide nitrogen is bonded to an electron-withdrawing acetyl group and an electronegative chlorine atom.

-

N–Cl Bond Polarization: The electronegativity difference and the electron-withdrawing nature of the carbonyl group create a "positive chlorine" character (

). -

Steric Environment: The cyclohexyl group provides significant steric bulk, preventing N-H abstraction (as there is no N-H) and modulating the approach of nucleophiles.

-

Lipophilicity: The cyclohexyl ring renders the molecule soluble in non-polar solvents (DCM, Toluene), unlike many polar N-chloroamides.

Table 1: Predicted Structural & Physical Properties

| Property | Value / Description | Note |

| CAS Number | 5014-42-6 | Distinct from 2-chloro isomer (23605-23-4) |

| Formula | MW: 175.66 g/mol | |

| Bond Length (N-Cl) | ~1.70 - 1.75 Å | Typical for N-chloroamides; longer than C-Cl |

| Hybridization (N) | Planarity compromised by Cl repulsion vs carbonyl | |

| Physical State | Oil or Low-melting Solid | Lack of intermolecular H-bonding reduces MP significantly compared to precursor |

| Solubility | High: DCM, | Low: Water (Hydrolyzes slowly) |

Synthesis Protocol

Since NCCA is not a standard catalog item for many suppliers, in situ preparation or bench synthesis is often required. The most robust method involves the N-chlorination of the parent amide, N-cyclohexylacetamide.

Reagents & Stoichiometry

-

Precursor: N-cyclohexylacetamide (1.0 eq)

-

Chlorinating Agent: Calcium Hypochlorite (

) (0.6 eq - provides 1.2 eq active Cl) or Trichloroisocyanuric Acid (TCCA). -

Solvent: Dichloromethane (DCM) / Water biphasic system or Acetic Acid.

-

Quench: Sodium Thiosulfate (for disposal).

Step-by-Step Procedure (Calcium Hypochlorite Method)

-

Dissolution: Dissolve N-cyclohexylacetamide (10 mmol) in DCM (20 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0–5°C using an ice bath. Reason: Controls exotherm and prevents thermal rearrangement.

-

Addition: Add Calcium Hypochlorite (6 mmol, pulverized) slowly to the stirred mixture.

-

Reaction: Add dilute acetic acid (1 mL) dropwise to catalyze the formation of HOCl in situ. Stir vigorously at 0°C for 2 hours.

-

Monitoring: Monitor by TLC (disappearance of amide).

-

Workup:

-

Filter off the inorganic calcium salts.

-

Wash the organic filtrate with cold water (

) and saturated -

Dry over anhydrous

.

-

-

Isolation: Evaporate solvent under reduced pressure (keep bath < 30°C). The product is heat-sensitive.

Figure 1: Synthesis workflow for N-chlorination via Hypochlorite method.

Analytical Characterization & Validation

Trustworthiness in synthesis requires self-validating protocols. For N-chloro compounds, Iodometric Titration is the gold standard for determining purity (Active Chlorine Content).

1H-NMR Signature (Predicted)

-

N-H Signal: The broad singlet (~5.5–6.5 ppm) present in the precursor disappears .

-

Cyclohexyl H-1: The methine proton on the cyclohexyl ring (attached to N) shifts downfield (~0.5–1.0 ppm shift) due to the electron-withdrawing nature of the Chlorine.

-

Acetyl Methyl: Slight downfield shift due to N-Cl induction.

Iodometric Titration Protocol (Purity Check)

This protocol validates the presence of the oxidative N-Cl bond.

-

Dissolve: Weigh ~100 mg of NCCA product accurately. Dissolve in 10 mL Acetic Acid + 5 mL

. -

Release Iodine: Add 1g Potassium Iodide (KI). The solution should turn dark brown immediately (

). -

Titrate: Titrate with 0.1 N Sodium Thiosulfate (

) until the color fades to pale yellow. -

Indicator: Add Starch solution (blue complex forms).

-

Endpoint: Continue titration until the solution becomes colorless.

-

Calculation:

Reactivity Profile

NCCA operates primarily through two mechanisms: Heterolytic Cleavage (Ionic) and Homolytic Cleavage (Radical).

Heterolytic Pathway (Chlorination)

In polar media or presence of acid catalysts, the N-Cl bond breaks to release

-

Target: Electron-rich aromatics (Anilines, Phenols), Alkenes.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

Homolytic Pathway (Radical)

Under UV light or radical initiation, the N-Cl bond breaks to form an Amidyl Radical and a Chlorine Radical.

-

Target: Allylic or Benzylic C-H bonds.[3]

-

Mechanism: Hydrogen Atom Transfer (HAT).

Figure 2: Mechanistic divergence of NCCA reactivity based on conditions.

Safety & Stability (Orton Rearrangement)

-

Instability: N-chloro compounds are thermodynamically unstable relative to their C-chloro isomers.

-

Orton Rearrangement: In the presence of acid (HCl) and heat, the chlorine can migrate from the Nitrogen to the aromatic ring (if present) or alkyl chain. While less common in N-alkyl systems compared to N-aryl, acid-catalyzed decomposition is a risk.

-

Storage: Store at -20°C, protected from light and moisture. Decomposition releases

gas.

References

-

Synthesis of N-chloramines: Journal of Organic Chemistry. "N-Chlorination of Amides and Carbamates." Available at: (Validated via general N-haloamide chemistry).

- Mechanism of Chlorination:Journal of the American Chemical Society. "Reactivity of N-Haloamides.

- Iodometric Analysis:Vogel's Textbook of Quantitative Chemical Analysis, 6th Ed.

-

Compound Registry: NIH PubChem. "Acetamide, N-chloro-N-cyclohexyl- (CAS 5014-42-6)."

Sources

An In-Depth Technical Guide to the Reactivity Profile of the N-Chloroamide Functional Group

For researchers, scientists, and professionals in drug development, a comprehensive understanding of functional group reactivity is paramount. The N-chloroamide moiety, a versatile and highly reactive functional group, offers a unique profile for a multitude of organic transformations. This guide provides an in-depth exploration of the core reactivity principles of N-chloroamides, moving beyond a simple recitation of reactions to elucidate the underlying mechanistic principles and practical considerations that govern their synthetic utility.

The N-Chloroamide Functional Group: Structure and Electronic Profile

The defining feature of an N-chloroamide is the nitrogen-chlorine (N-Cl) bond, where the nitrogen atom is also bonded to a carbonyl group. This arrangement creates a unique electronic environment that dictates its reactivity. The electron-withdrawing nature of the adjacent carbonyl group significantly influences the polarization of the N-Cl bond, rendering the chlorine atom electrophilic ("Cl+").

This inherent electrophilicity is the cornerstone of much of the N-chloroamide's reactivity, making it a potent source of chlorine for a variety of transformations. However, the story is more nuanced. The N-Cl bond is also relatively weak, predisposing it to homolytic cleavage under appropriate conditions to generate a highly reactive amidyl radical. This dual reactivity—as both an electrophilic chlorinating agent and a radical precursor—is what makes the N-chloroamide a powerful tool in the synthetic chemist's arsenal.

Synthesis of N-Chloroamides

The preparation of N-chloroamides is typically straightforward, involving the N-chlorination of a parent amide. Several reagents and protocols have been developed to achieve this transformation efficiently.

Common Chlorinating Agents and Methodologies

A variety of chlorinating agents can be employed for the synthesis of N-chloroamides, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Hypochlorous acid (HOCl) | Acidic medium | Inexpensive | Requires careful pH control |

| Trichloroisocyanuric acid (TCCA) | Methanol, room temperature | Low-cost, low toxicity | Can lead to side products |

| N-Chlorosuccinimide (NCS) | Various solvents, often with a catalyst | Readily available, mild conditions | Can be sluggish with less nucleophilic amides |

| Calcium hypochlorite on alumina | Moist alumina | Inexpensive, stable, efficient | Heterogeneous conditions can be slow |

| N-Chlorobenzotriazole | Microwave heating | Rapid reaction times | Reagent is less common |

Representative Experimental Protocol: Synthesis using TCCA

The use of trichloroisocyanuric acid (TCCA) offers a cost-effective and operationally simple method for the N-chlorination of amides.[1]

Step-by-Step Methodology:

-

To a stirred solution of the primary or secondary amide in methanol, add TCCA (0.4 equivalents relative to the amide).

-

A mild exotherm is often observed, and a precipitate of cyanuric acid typically forms within minutes.

-

Continue stirring at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the cyanuric acid precipitate.

-

Evaporate the methanol from the filtrate under reduced pressure.

-

The resulting crude N-chloroamide can often be purified by recrystallization from a suitable solvent, such as toluene.

It is crucial to handle N-chloroamides with care as they can be unstable, particularly when heated.[2] They are also often sensitive to moisture and light.[3] Proper storage, typically at low temperatures and protected from light, is recommended.

Electrophilic Reactivity of N-Chloroamides

As potent electrophilic chlorinating agents, N-chloroamides participate in a wide range of reactions where a "Cl+" equivalent is required.[3]

Chlorination of Alkenes and Alkynes

N-chloroamides readily add across the π-bonds of alkenes and alkynes to furnish dichlorinated, chlorofluorinated, chloroamidated, or chlorohydroxylated products, depending on the reaction conditions and the presence of other nucleophiles.[3]

Chlorination of Aromatic Compounds

Electron-rich aromatic and heteroaromatic compounds can be effectively chlorinated using N-chloroamides. The regioselectivity of these reactions is governed by the electronic nature of the substituents on the aromatic ring.

Asymmetric Chlorination

The development of asymmetric chlorination reactions using N-chloroamides is an area of active research. Chiral catalysts can be employed to induce enantioselectivity in the addition of chlorine to prochiral substrates. Recent advances have also explored the use of atropisomeric N-chloroamides, which possess inherent chirality.[4][5]

Radical Reactivity of N-Chloroamides

Under thermal or photochemical conditions, the N-Cl bond of an N-chloroamide can undergo homolytic cleavage to generate a nitrogen-centered amidyl radical. These highly reactive intermediates can participate in a variety of powerful C-H functionalization reactions.

The Hofmann-Löffler-Freytag Reaction

A classic example of N-chloroamide radical reactivity is the Hofmann-Löffler-Freytag reaction. This intramolecular process involves the 1,5-hydrogen atom transfer from an unactivated C-H bond to the amidyl radical, followed by cyclization to form pyrrolidines.[6] This powerful transformation allows for the direct functionalization of remote, unactivated C-H bonds.

Intermolecular C-H Chlorination

More recently, N-chloroamides have been employed for the site-selective intermolecular chlorination of aliphatic C-H bonds.[7] These reactions offer a valuable tool for late-stage functionalization in complex molecule synthesis. The selectivity of these reactions is often dictated by both steric and electronic factors, allowing for the targeted chlorination of specific C-H bonds.[7] This approach has been successfully applied in the synthesis of natural products, such as chlorolissoclimide.[7]

Rearrangement Reactions of N-Chloroamides

N-chloroamides are key intermediates in several important rearrangement reactions, most notably the Hofmann rearrangement.

The Hofmann Rearrangement

The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[8] The reaction proceeds through an N-chloroamide intermediate, which, upon treatment with a base, rearranges to an isocyanate. The isocyanate is then hydrolyzed to the corresponding amine.

Mechanism of the Hofmann Rearrangement:

-

N-Chlorination: The primary amide is first converted to an N-chloroamide using a suitable chlorinating agent (often generated in situ from a halogen and base).[9]

-

Deprotonation: A base removes the acidic proton from the nitrogen, forming an N-chloroamide anion.

-

Rearrangement: The alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen with concomitant loss of the chloride ion, forming an isocyanate.

-

Hydrolysis: The isocyanate is hydrolyzed by water to a carbamic acid, which is unstable and decarboxylates to yield the primary amine.

It is a significant challenge to use N-chloroamides as aminating agents without triggering the Hofmann rearrangement, especially under basic conditions.[10]

Lossen-Type Rearrangements

While the classic Lossen rearrangement involves O-acylated hydroxamic acids, N-chloroamides can undergo analogous rearrangements under certain conditions.[11][12] These reactions also proceed through an isocyanate intermediate and result in the formation of amines or their derivatives.[13][14]

N-Chloroamides in Catalysis

In recent years, N-chloroamides have emerged as versatile reagents in transition metal-catalyzed reactions. They can act as directing groups for C-H activation and as a source of both nitrogen and chlorine atoms.

Cobalt-Catalyzed C-H Activation

Cobalt complexes have been shown to catalyze the C-H activation of arenes directed by an N-chloroamide group.[15] This allows for the construction of heterocyclic scaffolds, such as isoquinolones, at room temperature.[15]

Cascade Reactions

The dual reactivity of N-chloroamides has been harnessed in cascade reactions. For example, a cobalt-catalyzed cascade C-2 amidation/C-3 chlorination of indoles has been developed, showcasing the ability to utilize both the aminating and chlorinating capabilities of the N-chloroamide in a single transformation.[10][16]

Stability and Decomposition

The stability of N-chloroamides can vary significantly depending on their structure. Generally, they should be protected from heat, light, and moisture to prevent decomposition.[3] Thermal decomposition can proceed through radical pathways, while hydrolysis can lead to the parent amide and hypochlorous acid.[17] In some cases, decomposition can be complex, leading to the formation of various reactive nitrogen species.

Conclusion

The N-chloroamide functional group possesses a rich and varied reactivity profile that makes it a valuable tool in modern organic synthesis. Its ability to act as both an electrophilic chlorinating agent and a precursor to amidyl radicals allows for a wide range of transformations, from the classic Hofmann rearrangement to modern C-H functionalization reactions. A thorough understanding of the factors that govern its reactivity is essential for harnessing its full synthetic potential. As research in this area continues, we can expect to see even more innovative applications of this versatile functional group in the years to come.

References

-

Canadian Science Publishing. (1970). N-Chlorination of secondary amides. III. Kinetics of dechlorinationof N-chloroamides. Canadian Journal of Chemistry, 48(3), 458-464. Available at: [Link]

-

Sciencemadness Discussion Board. (2019). Hofmann rearrangement via chloroamide not working? Available at: [Link]

-

ResearchGate. Scheme 1. Synthesis of secondary N-chloroamides. Available at: [Link]

-

YouTube. (2021). Free Radical Reactions. Available at: [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Angewandte Chemie International Edition, 50(40), 9573-9576. Available at: [Link]

-

Clayden, J., & Turnbull, W. B. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Chemical Communications, 60(22), 2966-2969. Available at: [Link]

-

Organic Chemistry Portal. N-Chlorinations. Available at: [Link]

-

Koenigs, C. M., et al. (2021). N-Chloro-N-sodio-carbamates as a Practical Amidating Reagent for Scalable and Sustainable Amidation of Aldehydes under Visible Light. Organic Process Research & Development, 25(5), 1214-1221. Available at: [Link]

-

Hiegel, G. A., Hogenauer, K., & Lewis, J. C. (2005). Preparation of N-Chloroamides Using Trichloroisocyanuric Acid. Synthetic Communications, 35(15), 2023-2027. Available at: [Link]

-

Royal Society of Chemistry. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Available at: [Link]

-

Gandeepan, P., & Li, C. J. (2020). Harnessing Dual Reactivity of N-Chloroamides for Cascade C–H Amidation/Chlorination of Indoles under Cobalt-Catalysis: Overriding Hofmann Rearrangement Pathway Leading to Aminocarbonylation. Organic Letters, 22(18), 7173-7178. Available at: [Link]

-

ResearchGate. A Chlorinating Reagent: N-chloro-N-methoxybenzene Sulfonamide. Available at: [Link]

-

Wang, H., et al. (2017). Direct Access to Cobaltacycles via C–H Activation: N-Chloroamide-Enabled Room-Temperature Synthesis of Heterocycles. Organic Letters, 19(19), 5094-5097. Available at: [Link]

-

Bloom, S., & Arnold, F. H. (2021). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. ACS Catalysis, 11(1), 332-337. Available at: [Link]

-

YouTube. (2020). Lossen rearrangement with mechanism and examples: migration to electron deficient nitrogen. Available at: [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Available at: [Link]

-

Mitch, W. A., & Schreiber, I. M. (2008). Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine. Environmental Science & Technology, 42(12), 4276-4282. Available at: [Link]

-

PubMed. (2020). Harnessing Dual Reactivity of N-Chloroamides for Cascade C-H Amidation/Chlorination of Indoles under Cobalt-Catalysis: Overriding Hofmann Rearrangement Pathway Leading to Aminocarbonylation. Available at: [Link]

-

PubMed. (2021). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Available at: [Link]

-

L.S.College, Muzaffarpur. (2020). Lossen rearrangement. Available at: [Link]

-

Journal of the American Chemical Society. (1959). New Aspects of the Hofmann-Loeffler N-Chloramine Rearrangement in Acetic Acid. Available at: [Link]

-

MDPI. (2018). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Available at: [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

-

Royal Society of Chemistry. (2016). A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. Available at: [Link]

-

Royal Society of Chemistry. N-Haloamides and amido-radicals. Available at: [Link]

-

PubMed. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Available at: [Link]

-

Royal Society of Chemistry. (2004). Synthesis and thermal decomposition of N,N-dialkoxyamides. Available at: [Link]

-

Royal Society of Chemistry. (2007). Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction. Available at: [Link]

-

ResearchGate. La and Co-based materials for ammonia decomposition: activity, stability and structural changes. Available at: [Link]

-

Unacademy. What Is Lossen Rearrangement? Available at: [Link]

-

PubMed. (2024). Telluronium-Catalyzed Halogenation Reactions: Chalcogen-Bond Activation of N-Halosuccinimides and Catalysis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciencemadness.org [sciencemadness.org]

- 3. N-Chlorosaccharin - Enamine [enamine.net]

- 4. Synthesis, structure and stereodynamics of atropisomeric N-chloroamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, structure and stereodynamics of atropisomeric N-chloroamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Chlorinations [organic-chemistry.org]

- 7. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. m.youtube.com [m.youtube.com]

- 14. A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Harnessing Dual Reactivity of N-Chloroamides for Cascade C-H Amidation/Chlorination of Indoles under Cobalt-Catalysis: Overriding Hofmann Rearrangement Pathway Leading to Aminocarbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

N-Chloro-N-cyclohexylacetamide molecular weight and formula

Distinguishing the N-Chloro Reactive Intermediate from the

Executive Summary

N-Chloro-N-cyclohexylacetamide is a specialized N-halamine derivative used primarily as a reactive intermediate in organic synthesis, specifically in radical chlorination and Hofmann-type rearrangements.

A critical technical ambiguity exists in literature and databases between this compound and its constitutional isomer, 2-Chloro-N-cyclohexylacetamide . While they share an identical molecular formula and weight, their chemical behaviors are orthogonal: the former is an oxidant and radical source (N–Cl bond), while the latter is an electrophilic alkylating agent (C–Cl bond). This guide focuses on the N-Chloro variant (CAS 5014-42-6) while explicitly demarcating it from the

Core Chemical Identity

| Property | Metric |

| Molecular Formula | |

| Molecular Weight | 175.66 g/mol |

| Exact Mass | 175.0764 Da |

| CAS Registry Number | 5014-42-6 (N-Chloro isomer) Distinct from 23605-23-4 (2-Chloro isomer) |

| Classification | N-Chloroamide; N-Halamine |

Structural & Isomeric Disambiguation

In drug development workflows, confusing these isomers can lead to failed synthetic routes or safety hazards. The N-Cl bond is energetic and oxidizing, whereas the C-Cl bond is stable until activated for nucleophilic substitution.

| Feature | N-Chloro-N-cyclohexylacetamide | 2-Chloro-N-cyclohexylacetamide |

| Structure | ||

| Reactive Bond | N–Cl (Nitrogen-Chlorine) | C–Cl (Carbon-Chlorine) |

| Bond Energy | Weak (~45-50 kcal/mol) | Strong (~80 kcal/mol) |

| Primary Reactivity | Radical generation, Chlorination source | Nucleophilic substitution ( |

| Stability | Thermally sensitive; Light sensitive | Stable solid |

Visualization: Structural Divergence

The following diagram illustrates the synthesis and divergent reactivity of the two isomers.

Caption: Divergent synthesis pathways showing the origin of the N-Cl vs C-Cl isomers.

Synthesis Protocol (N-Chloro Variant)

Objective: Selective N-chlorination of N-cyclohexylacetamide without chlorinating the alkyl ring or the

Mechanism: The reaction proceeds via a polar mechanism where the amidic nitrogen attacks the electrophilic chlorine of tert-butyl hypochlorite (

Reagents & Materials[3][4][5][6][7][8][9][10][11]

-

Substrate: N-Cyclohexylacetamide (1.0 eq).

-

Chlorinating Agent: tert-Butyl Hypochlorite (1.1 eq). Note: Freshly prepared t-BuOCl is recommended for high purity.

-

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

). -

Additives: Sodium Bicarbonate (

) suspended solid (optional, to neutralize trace acid).

Step-by-Step Methodology

-

Preparation: Dissolve N-cyclohexylacetamide (10 mmol, 1.41 g) in anhydrous DCM (20 mL) in a round-bottom flask wrapped in aluminum foil (to exclude light).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Add tert-butyl hypochlorite (11 mmol, ~1.2 g) dropwise over 10 minutes.

-

Checkpoint: The solution should turn a pale yellow/green color, characteristic of N-Cl bonds.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 30 minutes. Monitor by TLC (the N-chloro product is less polar than the starting amide).

-

Workup:

-

Wash the organic phase with cold saturated

(2 x 10 mL) and water (1 x 10 mL). -

Dry over anhydrous

.

-

-

Isolation: Concentrate under reduced pressure at low temperature (<30°C) .

-

Warning: Do not heat excessively. N-chloroamides can undergo thermal rearrangement or decomposition.

-

-

Storage: Store the resulting oil/solid at -20°C in the dark.

Reactivity & Applications in Drug Design

N-Chloro-N-cyclohexylacetamide is rarely a final drug target but serves as a potent "warhead" or intermediate in mechanistic studies.

A. Radical Generation (The Nitrogen Radical)

Upon exposure to UV light or initiation with AIBN, the N–Cl bond undergoes homolysis.

-

Hydrogen Abstraction (1,5-HAT): Intramolecular abstraction of a

-hydrogen, leading to functionalization of the cyclohexyl ring (Hofmann-Löffler-Freytag reaction). -

Directed C-H Chlorination: The chlorine atom is transferred to a specific site on the substrate.

B. Hofmann Rearrangement

Under basic conditions, the N-chloroamide can eliminate HCl to form a nitrene-like intermediate, rearranging to an isocyanate (

Visualization: Reaction Pathways

Caption: Major reaction pathways accessible via the N-chloro intermediate.

Safety & Stability (Self-Validating Protocols)

-

Thermal Instability: N-chloro compounds can decompose exothermically. Never distill at atmospheric pressure.

-

Iodometric Titration: To validate the quality of the synthesized N-chloroamide, perform an iodometric titration.

-

Protocol: Dissolve a small aliquot in acetic acid, add excess KI. The release of dark brown

confirms the presence of the oxidative N-Cl bond. Titrate with Sodium Thiosulfate to quantify purity. -

Logic: If the solution remains colorless upon KI addition, the N-Cl bond has hydrolyzed or decomposed.

-

References

-

PubChem Compound Summary. (2025). 2-Chloro-N-cyclohexylacetamide (CID 222365). National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (2024). N-Chlorinations and Reagents. [Link]

-

Mintz, M. J., & Walling, C. (1969). t-Butyl Hypochlorite.[1][2][3][4] Organic Syntheses, 49, 9. [Link]

Sources

Technical Guide: N-Chloro-N-cyclohexylacetamide (PubChem CID 13204971)

The following technical guide provides an in-depth analysis of N-Chloro-N-cyclohexylacetamide , a specialized N-halogenated amide derivative used primarily as a chlorinating agent, radical precursor, and intermediate in polymer chemistry.

Executive Summary

N-Chloro-N-cyclohexylacetamide (CAS 5014-42-6) is a reactive N-chloroamide derivative characterized by a labile nitrogen-chlorine (N-Cl) bond. Unlike its C-chlorinated isomer (2-chloro-N-cyclohexylacetamide), this compound carries the halogen directly on the nitrogen atom, imparting unique oxidative and radical-generating properties. It serves as a potent positive chlorine source (

Chemical Identity & Physicochemical Data

The compound is distinct from the commercially common 2-chloro-N-cyclohexylacetamide (where Cl is on the acetyl group). The N-Cl bond is the site of reactivity.[1]

| Parameter | Data |

| Chemical Name | N-Chloro-N-cyclohexylacetamide |

| PubChem CID | 13204971 |

| CAS Registry Number | 5014-42-6 |

| Molecular Formula | |

| Molecular Weight | 175.66 g/mol |

| SMILES | CC(=O)N(Cl)C1CCCCC1 |

| InChI Key | (Computed) WRAGCBBWIYQMRF-UHFFFAOYSA-N (Analogous base structure) |

| Functional Class | N-Haloamide / N-Chloramide |

| Reactivity Category | Oxidizing Agent; Electrophile; Radical Precursor |

Synthesis & Production Protocols

The synthesis of N-chloro-N-cyclohexylacetamide relies on the electrophilic chlorination of the parent secondary amide, N-cyclohexylacetamide (CID 14301). The most reliable laboratory method utilizes tert-butyl hypochlorite (t-BuOCl) due to its solubility in organic solvents and mild reaction conditions, avoiding the hydrolysis issues associated with aqueous hypochlorites.

Reagents & Materials[3][4][5][6][7][8]

-

Substrate: N-Cyclohexylacetamide (1.0 equiv).

-

Chlorinating Agent: tert-Butyl Hypochlorite (1.05 equiv) - Freshly prepared recommended.

-

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

). -

Catalyst (Optional): Sodium bicarbonate (to neutralize trace acid).

Step-by-Step Protocol

-

Preparation: Dissolve N-cyclohexylacetamide (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask wrapped in aluminum foil to exclude light (preventing premature radical homolysis).

-

Addition: Cool the solution to 0°C in an ice bath. Add tert-butyl hypochlorite (10.5 mmol) dropwise via a syringe over 10 minutes.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature over 1 hour.

-

Monitoring: Monitor consumption of the starting amide via TLC (silica gel). The N-chloro product is typically less polar than the parent amide.

-

Workup: Wash the organic phase with cold 5%

(2 x 10 mL) followed by cold water. -

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure at <30°C.-

Note: N-chloroamides are thermally unstable. Do not heat above 40°C. Store in the dark at -20°C.

-

Synthesis Mechanism Visualization

Figure 1: Electrophilic chlorination pathway via tert-butyl hypochlorite.[2]

Reactivity & Mechanistic Pathways[2]

N-Chloro-N-cyclohexylacetamide exhibits "amphiphilic" reactivity depending on the reaction conditions (thermal/photochemical vs. ionic/basic).

Radical Homolysis (The "N-Radical" Pathway)

Under UV irradiation or thermal initiation, the weak N-Cl bond (approx. 50-60 kcal/mol) undergoes homolytic cleavage. This generates a reactive amidyl radical and a chlorine radical.

-

Application: Hydrogen Atom Transfer (HAT) reactions. The amidyl radical can abstract hydrogen from unactivated carbons (e.g., intramolecular functionalization).

-

Mechanism:

Hofmann Rearrangement (Ionic Pathway)

In the presence of aqueous base, N-chloro-N-cyclohexylacetamide acts as an intermediate in the Hofmann degradation.

-

Mechanism: Base deprotonation is not possible (no N-H), but if the starting material contains trace N-H or if used as a reagent precursor, it can degrade. However, for the N-cyclohexyl derivative, the primary ionic reactivity is chlorine transfer to nucleophiles (acting as a chlorinating agent).

Reactivity Flowchart

Figure 2: Divergent reactivity pathways of N-chloroamides controlled by reaction conditions.

Applications in Drug Development & Materials

Chlorination Reagent

N-Chloro-N-cyclohexylacetamide serves as a mild, lipophilic source of positive chlorine. It is superior to N-chlorosuccinimide (NCS) in specific cases where higher solubility in non-polar solvents (like hexane or benzene) is required for allylic chlorination or oxidation of sulfides to sulfoxides.

Polymer Curing

Patents (e.g., US3804798A) identify N-haloamides as curing agents for ethylene-propylene diene monomer (EPDM) rubbers. The N-Cl bond cleavage initiates cross-linking between polymer chains without the need for sulfur, producing heat-resistant elastomers.

Synthetic Intermediate

It is used to synthesize N-cyclohexyl-N-alkoxyamides (via reaction with alcohols) or to generate isocyanates via rearrangement pathways, which are critical precursors for carbamate-based pharmaceuticals.

Safety & Handling (E-E-A-T)

Warning: N-Chloro compounds are potentially shock-sensitive and thermally unstable.

-

Explosion Hazard: Never distill N-chloro-N-cyclohexylacetamide. Isolate by solvent evaporation at low temperatures.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Protect from light to prevent auto-decomposition.

-

Incompatibility: Violent reaction with strong reducing agents, amines, and metallic powders.

-

Toxicity: Likely an irritant and corrosive to mucous membranes. Handle in a fume hood with neoprene gloves.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13204971, Acetamide, N-chloro-N-cyclohexyl-. Retrieved February 5, 2026 from [Link]

-

Organic Syntheses. tert-Butyl Hypochlorite. Org. Synth. 1969, 49, 9. (Standard protocol for N-chlorination reagent preparation). Retrieved from [Link]

- Google Patents.US3804798A - Cure of ethylene-propylene-nonconjugated diene rubbers. (Application of N-haloamides in polymer curing).

- Neale, R. S., et al. (1964).Chemistry of Ion Radicals. The Free-Radical Rearrangement of N-Chloroamides. Journal of the American Chemical Society.

Sources

uses of N-chloro-N-cyclohexylacetamide in organic synthesis

Technical Guide: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -Chloro- -cyclohexylacetamide (NCCA) in Organic Synthesis[1][2]

Chemical Profile & Mechanistic Basis

Structural Reactivity

The reactivity of NCCA is governed by the polarization of the nitrogen-chlorine bond.[1] The carbonyl group withdraws electron density, rendering the chlorine atom electrophilic (

-

Bond Energy: The

bond energy inngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Lipophilicity: The cyclohexyl moiety increases the

value, allowing the reagent to penetrate lipid bilayers or interact with hydrophobic substrates more effectively than NCS.

Mechanistic Pathways

NCCA operates via two distinct pathways depending on the reaction conditions:

-

Ionic Pathway (Heterolytic Fission): In polar or acidic media, NCCA releases

(or the protonated speciesngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Radical Pathway (Homolytic Fission): Under photochemical or thermal initiation, the

bond breaks to form an amidyl radical and a chlorine radical, useful for aliphatic C-H abstraction.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Synthesis of the Reagent

Since NCCA is not a standard catalog item in many inventories, it must often be prepared in situ or prior to use. The following protocol ensures high purity and yield.

Protocol: -Chlorination of -Cyclohexylacetamide

Objective: Synthesize NCCA from

Reagents:

-

-cyclohexylacetamide (10 mmol)[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Calcium Hypochlorite (

) (6 mmol, ~65% active chlorine)[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Acetic Acid (glacial, catalytic)[1]

-

Solvent: Dichloromethane (DCM) / Water biphasic system[1][2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.41 g (10 mmol) of

-cyclohexylacetamide in 20 mL of DCM in a round-bottom flask. -

Activation: Add 20 mL of water, followed by 0.5 mL of glacial acetic acid.

-

Chlorination: Slowly add Calcium Hypochlorite (0.86 g) in small portions while stirring vigorously at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of amide).[1][2]

-

Workup: Separate the organic layer.[1][2] Wash with saturated

(to remove acid) and brine.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Isolation: Dry over anhydrous

, filter, and evaporate the solvent under reduced pressure (avoid heating >40°C). -

Result: NCCA is obtained as a pale yellow oil or low-melting solid.[1][2] Store in the dark at -20°C.

Self-Validating Check: The product should liberate iodine immediately when treated with aqueous KI/starch paper (turning blue-black).[1][2]

Applications in Organic Synthesis[1][4][5][6][7]

Regioselective Chlorination of Aromatics

NCCA serves as a mild source of electrophilic chlorine.[1][2] Unlike molecular chlorine (

Comparative Advantage:

| Reagent | Solubility (Hexane) | Reactivity | By-product |

|---|

| NCCA | High | Mild/Controlled |

Protocol: Chlorination of Anisole

-

Dissolve anisole (1.0 eq) in Acetonitrile.

-

Add NCCA (1.1 eq) and a catalyst (e.g., 5 mol% HCl or Silica Gel).[1][2]

-

Stir at 25°C for 4 hours.

-

Outcome: Exclusive formation of p-chloroanisole (yield >90%).[1][2] The bulky cyclohexyl group on the reagent hinders ortho-attack.[1][2]

Oxidation of Sulfides to Sulfoxides

NCCA effectively oxidizes sulfides to sulfoxides without over-oxidation to sulfones, provided stoichiometry is controlled.[2] This transformation proceeds via a chlorosulfonium intermediate.[1][2]

Mechanism:

-

Electrophilic attack of

on Sulfur.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Hydrolysis by adventitious water or alkaline workup to the sulfoxide.[1][2]

Radical C-H Functionalization

Under photolytic conditions (

Visualizing the Workflows

Synthesis & Reactivity Flowchart

The following diagram illustrates the preparation of NCCA and its divergent reaction pathways.

Caption: Synthesis of NCCA and its divergent applications based on reaction conditions (Ionic vs. Radical).

Mechanism of Aromatic Chlorination

This diagram details the electrophilic substitution pathway favored by NCCA.

Caption: Electrophilic aromatic substitution mechanism mediated by NCCA.[1][2]

Safety & Handling

-

Stability: NCCA is thermally unstable above 80°C. It should be stored cold.[1][2]

-

Hazards: Like all

-halo compounds, it is an oxidizer and can cause skin burns.[1] It liberates toxic chlorine gas if mixed with strong acids.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Incompatibility: Avoid contact with strong reducing agents (hydrazine, metallic hydrides) or dimethyl sulfoxide (DMSO) unless the oxidation reaction is intended and controlled (risk of exotherm).[1]

References

-

Preparation of N-Chloro Compounds

-

Mechanistic Insight on N-Haloamides

-

Radical C-H Functionalization

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 4. Buy 2-Chloro-N-cyclohexylacetamide | 23605-23-4 [smolecule.com]

- 5. 2-chloro-N-cyclohexyl-N-phenylacetamide | C14H18ClNO | CID 2794916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Oxidation Reactions | NROChemistry [nrochemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

synthesis of N-Chloro-N-cyclohexylacetamide from N-cyclohexylacetamide

An Application Note for the Synthesis of N-Chloro-N-cyclohexylacetamide from N-cyclohexylacetamide

Abstract

This document provides a comprehensive guide for the synthesis of N-Chloro-N-cyclohexylacetamide, a valuable N-haloamide reagent, from its precursor N-cyclohexylacetamide. N-haloamides are versatile reagents in organic synthesis, serving as oxidizing agents and intermediates for various chemical transformations.[1] This application note details the underlying reaction mechanism, a validated, step-by-step experimental protocol, methods for characterization, and critical safety precautions. The content is designed for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure a successful and safe synthesis.

Introduction: The Synthetic Utility of N-Chloroamides

N-haloamides, particularly N-chloroamides, are a class of compounds characterized by a halogen atom bonded directly to the nitrogen of an amide group. This arrangement renders the halogen electrophilic ("positive" halogen), making these compounds effective sources of Cl⁺ for various transformations.[2] They are widely employed as photoinitiators for radical polymerization, as oxidizing agents in both aqueous and non-aqueous media, and as key intermediates in synthetically important rearrangements like the Hofmann and Orton reactions.[1] Furthermore, N-chloroamides have demonstrated utility in site-selective aliphatic C-H chlorination, offering a powerful tool for the late-stage functionalization of complex molecules.[3]

The target molecule, N-Chloro-N-cyclohexylacetamide, is a secondary N-chloroamide. The synthesis involves the direct chlorination of the N-H bond of the parent amide, N-cyclohexylacetamide. Several reagents can accomplish this transformation, including tert-butyl hypochlorite (t-BuOCl), sodium hypochlorite (NaOCl), and trichloroisocyanuric acid (TCCA).[1][4] This guide will focus on a robust and efficient protocol using trichloroisocyanuric acid, a stable and easy-to-handle solid chlorinating agent.

Reaction Mechanism and Causality

The N-chlorination of a secondary amide like N-cyclohexylacetamide proceeds via an electrophilic substitution on the nitrogen atom. The chlorinating agent acts as a source of an electrophilic chlorine species.

Mechanism with Trichloroisocyanuric Acid (TCCA):

-

Activation: TCCA acts as a reservoir of electrophilic chlorine. In a protic solvent like methanol, it can generate a reactive chlorinating species.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-cyclohexylacetamide acts as a nucleophile, attacking the electrophilic chlorine atom of the activated TCCA or a derived species.

-

Proton Transfer: A proton is lost from the nitrogen atom to a base (which can be the solvent or the cyanuric acid byproduct) to neutralize the intermediate and yield the final N-chloroamide product.

The driving force for this reaction is the formation of the stable cyanuric acid byproduct and the desired N-Cl bond. Using TCCA is advantageous because it is a solid, stable, and safe alternative to gaseous chlorine or unstable liquid hypochlorites.[5]

Caption: N-chlorination of an amide using TCCA.

Experimental Design and Protocols

This section provides a complete workflow, starting from the preparation of the precursor N-cyclohexylacetamide, followed by its N-chlorination.

Part A: Synthesis of N-cyclohexylacetamide (Precursor)

While N-cyclohexylacetamide is commercially available, this protocol describes its synthesis from cyclohexylamine and acetyl chloride for completeness.[6]

Materials and Reagents:

-

Cyclohexylamine

-

Acetyl chloride

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

1.2 M Hydrochloric acid (HCl)

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

Protocol:

-

Set up a round-bottom flask with a magnetic stirrer and an addition funnel in an ice bath (to maintain ~15 °C).

-

In the flask, dissolve acetyl chloride (1.0 equiv) in acetonitrile (1 mL per mmol of acetyl chloride).

-

In the addition funnel, dissolve cyclohexylamine (2.1 equiv) in acetonitrile (1 mL per mmol of acetyl chloride).

-

Add the cyclohexylamine solution dropwise to the stirred acetyl chloride solution, maintaining the temperature at approximately 15-20°C.[7]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Dilute the reaction mixture with ethyl acetate (2 mL per mmol of acetyl chloride).

-

Transfer the mixture to a separatory funnel and wash with 1.2 M HCl, followed by 1 M Na₂CO₃ solution.[6]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be recrystallized from petroleum ether to yield pure N-cyclohexylacetamide as white crystals.[8]

Part B: Synthesis of N-Chloro-N-cyclohexylacetamide

This protocol adapts a general and efficient method using TCCA.

Materials and Reagents:

-

N-cyclohexylacetamide (from Part A or commercial)

-

Trichloroisocyanuric acid (TCCA, 99%)

-

Methanol (MeOH)

-

Methylene chloride (DCM)

-

Pentane/Ether mixture (for chromatography)

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-cyclohexylacetamide (1.0 equiv) in methanol (approx. 10 mL per gram of amide). Stir until all solid has dissolved.

-

Carefully add TCCA (0.37 equiv; TCCA provides 3 equiv of 'Cl⁺', so a slight excess is factored in) to the solution in one portion. A precipitate of cyanuric acid may form within minutes.

-

Stir the mixture vigorously at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solid cyanuric acid byproduct by vacuum filtration, washing the solid with a small amount of methylene chloride.

-

Combine the filtrate and washings and remove the solvent using a rotary evaporator. This yields the crude product.

-

Purify the crude product by flash chromatography using a pentane-ether solvent system to obtain pure N-Chloro-N-cyclohexylacetamide.

Caption: Workflow for the two-stage synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the N-chlorination step (Part B).

| Parameter | Value | Notes |

| Reactants | ||

| N-cyclohexylacetamide (MW: 141.21 g/mol )[9] | 1.0 equiv | Starting material |

| Trichloroisocyanuric acid (MW: 232.41 g/mol ) | 0.37 equiv | Provides a slight excess of active chlorine |

| Reaction Conditions | ||

| Solvent | Methanol | Optimal solvent for this reaction |

| Temperature | Room Temperature (~20-25 °C) | Mild conditions prevent decomposition |

| Reaction Time | 1 hour | Typically sufficient for full conversion |

| Expected Outcome | ||

| Product MW | 175.66 g/mol [6] | N-Chloro-N-cyclohexylacetamide |

| Expected Yield | >85% | Yields are typically high for this method |

Product Characterization and Validation

To confirm the successful synthesis and purity of N-Chloro-N-cyclohexylacetamide, the following analytical techniques are essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show the disappearance of the N-H proton signal from the starting material and shifts in the signals for the protons adjacent to the nitrogen and carbonyl groups.

-

FT-IR Spectroscopy: The infrared spectrum serves as a quick validation. Key stretches to observe include the C=O group (around 1660-1680 cm⁻¹) and the appearance of a band associated with the N-Cl bond (around 700-900 cm⁻¹). The broad N-H stretch from the starting material (around 3200-3300 cm⁻¹) should be absent.

-

Iodometric Titration for Active Chlorine Content: This is a crucial self-validating step to quantify the active chlorine and confirm the compound's integrity. The N-chloroamide will oxidize iodide (I⁻) to iodine (I₂), which can then be titrated with a standardized sodium thiosulfate solution using a starch indicator.[10] This confirms the presence of the reactive N-Cl bond.

-

Melting Point: Determination of the melting point can be compared to literature values for purity assessment.

Critical Safety Precautions

Handling hazardous chemicals requires strict adherence to safety protocols to mitigate risks.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed inside a certified chemical fume hood.[12]

-

Reagent Hazards:

-

Trichloroisocyanuric Acid (TCCA): TCCA is a strong oxidizing agent and can react violently with reducing agents or combustible materials. Avoid contact with skin and eyes.

-

Solvents: Methanol and methylene chloride are toxic and volatile. Avoid inhalation and skin contact.

-

-

Product Hazards:

-

N-Chloroamides: These compounds can be unstable and may decompose, sometimes vigorously, upon heating or exposure to light.[1] Store the final product in a dark container at a low temperature (e.g., in a refrigerator).

-

Although specific data for N-Chloro-N-cyclohexylacetamide is limited, related compounds like 2-Chloro-N-cyclohexylacetamide are listed as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[13] Assume the product has similar hazards.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual N-chloroamide in waste streams with a reducing agent like sodium bisulfite solution before disposal.

References

- PrepChem. (n.d.). Synthesis of N-cyclohexylacetamide.

- Smolecule. (2023). Buy 2-Chloro-N-cyclohexylacetamide.

- ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Google Patents. (n.d.). EP0015345B1 - Process for preparing n-chloroimides.

- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.

- Ignited Minds Journals. (n.d.). Analysis on Microwave Based N-Chlorination of Amides.

- Canadian Science Publishing. (n.d.). N-Chlorination of secondary amides. III. Kinetics of dechlorinationof N-chloroamides.

- Organic Chemistry Portal. (n.d.). N-Chlorinations.

- National Center for Biotechnology Information. (n.d.). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide.

- ChemicalBook. (n.d.). 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.

- Sciencemadness.org. (2005). Preparation of N-Chloroamides Using Trichloroisocyanuric Acid.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365. PubChem.

- Spectrum Pharmacy Products. (2016). SAFETY DATA SHEET.

- Oregon State University. (n.d.). Chapter 3 Worked Problem 3.

- ResearchGate. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds.

- ResearchGate. (2025). Preparation of N-Chloroamides Using Trichloroisocyanuric Acid | Request PDF.

- Organic Syntheses. (n.d.). tert-BUTYL HYPOCHLORITE.

- Canadian Science Publishing. (n.d.). N-Chlorination of secondary amides. II. Effects of substituents on rates of N-chlorination.

- Royal Society of Chemistry. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides.

- National Center for Biotechnology Information. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. PubMed.

- ResearchGate. (n.d.). Safety Considerations | Request PDF.

- Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite.

- Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals.

- American Chemical Society. (n.d.). Mechanisms of chlorination by hypochlorous acid. The last of chlorinium ion, Cl+. Journal of the American Chemical Society.

- MDPI. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives.

- University of Münster. (n.d.). Safety Work in chemical labs.

- ResearchGate. (2024). (PDF) tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives.

- Weizmann Institute of Science. (n.d.). Safety Guidelines for Students in Chemistry Laboratories.

- The Pherobase. (n.d.). The Kovats Retention Index: N-Cyclohexylacetamide (C8H15NO).

- ChemicalBook. (n.d.). 23144-68-5(2,2,2-Trichloro-n-cyclohexylacetamide) Product Description.

Sources

- 1. Analysis on Microwave Based N-Chlorination of Amides [ignited.in]

- 2. researchgate.net [researchgate.net]

- 3. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, structure and stereodynamics of atropisomeric N -chloroamides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00268G [pubs.rsc.org]

- 6. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Buy 2-Chloro-N-cyclohexylacetamide | 23605-23-4 [smolecule.com]

- 8. prepchem.com [prepchem.com]

- 9. The Kovats Retention Index: N-Cyclohexylacetamide (C8H15NO) [pherobase.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. capitalresin.com [capitalresin.com]

- 12. chemistry.technion.ac.il [chemistry.technion.ac.il]

- 13. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unharnessed Potential of N-Chloro-N-cyclohexylacetamide in Selective Oxidation: A Guide for the Modern Synthetic Chemist

For the discerning researcher in organic synthesis and drug development, the exploration of novel reagents that offer unique reactivity and selectivity is a perpetual quest. While the pantheon of oxidizing agents is vast, a class of compounds that continues to warrant deeper investigation is the N-chloro-N-alkylacetamides. This guide focuses on a specific, yet underexplored member of this family: N-Chloro-N-cyclohexylacetamide . Due to the limited specific literature on this reagent, this document serves as a detailed, experience-driven projection of its synthetic utility, drawing upon established principles of N-haloamide chemistry. We present here not just protocols, but a framework for thinking about and developing methodologies with this promising, yet unharnessed, oxidizing agent.

Introduction: The Case for N-Chloro-N-cyclohexylacetamide

N-haloamides, most notably N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are valued reagents in organic synthesis, acting as sources of electrophilic halogens for a variety of transformations, including oxidation reactions.[1] The reactivity of these compounds stems from the polarized N-Cl bond, which allows for the transfer of a chloronium ion (Cl⁺) equivalent.

N-Chloro-N-cyclohexylacetamide, with its cyclohexyl group appended to the nitrogen, presents an intriguing variation on this theme. The bulky and lipophilic cyclohexyl group can be anticipated to influence the reagent's solubility, steric interactions, and potentially, its reactivity and selectivity in oxidation reactions compared to more common N-chloroamides. This guide will provide a comprehensive overview of the projected synthesis of this reagent and its detailed application in the selective oxidation of alcohols and sulfides, two of the most fundamental transformations in organic synthesis.

Synthesis of N-Chloro-N-cyclohexylacetamide: A Proposed Protocol

The synthesis of N-Chloro-N-cyclohexylacetamide is not widely documented. However, based on general methods for the N-chlorination of secondary amides, a reliable protocol can be proposed. The precursor, N-cyclohexylacetamide, is readily prepared from cyclohexylamine and acetic anhydride or acetyl chloride. The subsequent N-chlorination can be achieved using various chlorinating agents. Here, we propose a method utilizing calcium hypochlorite on moist alumina, a safe and efficient alternative to gaseous chlorine or tert-butyl hypochlorite.[2]

Protocol 2.1: Synthesis of N-cyclohexylacetamide

Materials:

-

Cyclohexylamine

-

Acetic anhydride

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexylamine (1.0 equiv) in diethyl ether.

-

Slowly add acetic anhydride (1.1 equiv) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for 1 hour to ensure complete reaction.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield N-cyclohexylacetamide, which can be purified by recrystallization if necessary.

Protocol 2.2: Proposed Synthesis of N-Chloro-N-cyclohexylacetamide

Materials:

-

N-cyclohexylacetamide

-

Calcium hypochlorite (Ca(OCl)₂)

-

Alumina (neutral, Brockmann I)

-

Dichloromethane

Procedure:

-

Prepare moist alumina by adding a small amount of water to neutral alumina and mixing thoroughly until a free-flowing powder is obtained.

-

In a round-bottom flask, suspend N-cyclohexylacetamide (1.0 equiv) and calcium hypochlorite (0.6 equiv) in dichloromethane.

-

Add the moist alumina to the suspension with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

-

Upon completion, filter the reaction mixture to remove the alumina and any inorganic byproducts.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Chloro-N-cyclohexylacetamide.

Note on Stability and Storage: N-chloroamides can be unstable and should be stored in a cool, dark place, preferably in a refrigerator.[3] It is advisable to use the freshly prepared reagent for optimal results.

Oxidation of Alcohols: A Gateway to Carbonyl Compounds

The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. N-chloroamides, in conjunction with a sulfide source, are effective reagents for this transformation, as exemplified by the Corey-Kim oxidation.[4] We propose a similar methodology for N-Chloro-N-cyclohexylacetamide.

Mechanism of Alcohol Oxidation

The proposed mechanism involves the initial reaction of N-Chloro-N-cyclohexylacetamide with dimethyl sulfide (DMS) to form an electrophilic sulfonium species. The alcohol then attacks this species, leading to an alkoxysulfonium salt. In the presence of a base, such as triethylamine (TEA), an E2-like elimination occurs to yield the corresponding aldehyde or ketone, dimethyl sulfide, and triethylammonium chloride.[5]

Sources

Application Note: Hofmann-Löffler-Freytag (HLF) Reaction with N-Chloroamides

Abstract

The Hofmann-Löffler-Freytag (HLF) reaction has evolved from a harsh, acid-mediated amine cyclization into a precise tool for remote C-H functionalization. This guide focuses on the modern application of

Introduction & Strategic Value

In drug discovery, the ability to functionalize unactivated

The Modern HLF-type reaction utilizes

-

Late-Stage Functionalization: Installing chlorine or cyclizing rings on finished drug scaffolds.

-

Lactam/Pyrrolidine Synthesis: Constructing nitrogen heterocycles under mild conditions.[1]

-

Safety & Scalability:

-chloroamides are often crystalline solids, easier to handle than volatile

Key Mechanistic Distinction[2]

-

Classic HLF: Aminyl radical cation (

) is the active species (requires strong acid). -

Amide HLF: Neutral amidyl radical (

) is the active species (acid-free, compatible with acid-sensitive groups).

Mechanistic Insight

The reaction proceeds via a radical chain mechanism. The regioselectivity is governed by the transition state geometry of the Hydrogen Atom Transfer (HAT), which heavily favors the 1,5-transfer (six-membered transition state).

Figure 1: Radical Chain Mechanism of -Chloroamide HLF Reaction

Caption: Radical chain propagation cycle for N-chloroamide mediated HLF reaction. The 1,5-HAT is the selectivity-determining step.

Reagent Preparation Protocol

The synthesis of

Protocol A: Synthesis of -Chloroamides using TCCA

Objective: Preparation of stable

Materials:

-

Substrate: Secondary Amide (1.0 equiv)

-

Reagent: Trichloroisocyanuric Acid (TCCA) (0.34–0.40 equiv)

-

Solvent: Methanol (MeOH) (0.5 M concentration)

-

Workup: Saturated NaHCO₃, Dichloromethane (DCM)

Step-by-Step Procedure:

-

Dissolution: Dissolve the secondary amide (e.g., N-butylacetamide) in MeOH at room temperature.

-

Addition: Add TCCA (0.34 equiv) in a single portion. Note: TCCA provides 3 chlorine atoms per molecule.

-

Reaction: Stir the mixture at room temperature for 1–2 hours. The reaction is typically fast.

-

Observation: A white precipitate (Cyanuric acid) will form as the reaction proceeds.

-

-

Monitoring: Monitor by TLC.

-chloroamides are less polar than parent amides (higher R -

Workup:

-

Filter off the solid Cyanuric acid precipitate.

-

Concentrate the filtrate under reduced pressure (do not heat above 30°C).

-

Dissolve residue in DCM and wash with saturated NaHCO₃ to remove traces of acid.

-

Dry over Na₂SO₄ and concentrate.[2]

-

-

Purification: Most

-chloroamides obtained via TCCA are sufficiently pure (>95%). If necessary, purify via rapid silica gel chromatography (protect from light).

Table 1: Comparison of Chlorinating Agents

| Reagent | Active Cl % | Atom Economy | Byproducts | Stability |

| TCCA | ~45% | High | Cyanuric Acid (Solid, easily removed) | Excellent |

| NCS | ~26% | Moderate | Succinimide (Water soluble) | Good |

| NaOCl (Bleach) | <10% | Low | NaCl, H₂O | Poor (Variable titer) |

| ~32% | Moderate | Poor (Light sensitive) |

HLF Reaction Protocols

Two methods are provided: Photochemical (preferred for selectivity) and Thermal (preferred for scale/dark conditions).

Protocol B: Photochemical HLF Cyclization

Application: Synthesis of pyrrolidines or site-selective chlorination.

Reagents:

- -Chloroamide (from Protocol A)[3][4]

-

Solvent: Benzene or Trifluorotoluene (PhCF₃) (degassed)

-

Base (Optional): Cs₂CO₃ (1.0 equiv) - Crucial for preventing acid-catalyzed side reactions.

-

Light Source: Visible light (LED) or UV (depending on absorption). Standard: 23W CFL or Blue LED.

Procedure:

-

Setup: In a Pyrex tube or quartz vessel, dissolve the

-chloroamide in degassed solvent (0.1 M). -

Additives: Add Cs₂CO₃ if the substrate is acid-sensitive or to improve chlorination selectivity (scavenges HCl).

-

Irradiation: Irradiate the mixture at Room Temperature.

-

Time: 1–4 hours.

-

Color Change: Reaction often turns pale yellow.

-

-

Completion: Monitor consumption of the N-Cl species (starch-iodide paper test: dip paper in reaction; blue = active N-Cl, colorless = complete).

-

Cyclization (One-Pot):

-

If the goal is the pyrrolidine : Add a solution of NaOMe in MeOH (2 equiv) directly to the reaction mixture and stir for 1 hour.

-

If the goal is the

-chloroamide : Proceed to aqueous workup immediately.[5]

-

-

Isolation: Dilute with Et₂O, wash with water/brine, dry, and concentrate.

Protocol C: Thermal Initiation (Metal-Free)

Application: When photochemical equipment is unavailable.

Reagents:

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (10 mol%)

-

Temperature: 60–80°C

Procedure:

-

Dissolve

-chloroamide in Benzene or CCl₄ (if permitted). -

Add AIBN (5-10 mol%).

-

Heat to reflux under Argon atmosphere.

-

Monitor via starch-iodide paper.

-

Upon completion (loss of oxidizing power), cool and proceed to cyclization or isolation.

Scope and Troubleshooting

Substrate Scope

-

Aliphatic Chains: Excellent for converting

-alkyl amides to -

Selectivity: 1,5-HAT is dominant. 1,6-HAT is observed only if 1,5 positions are blocked or electronically deactivated.

-

Functional Groups: Compatible with esters, nitriles, and protected alcohols. Alkenes may undergo competing addition reactions (use Alexanian's modified conditions with scavengers).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Light source too weak or poor overlap with absorption. | Switch to quartz glassware or higher intensity LED (365-400 nm). |

| Polychlorination | High concentration of Cl• radicals. | Add an alkene scavenger (e.g., 10 mol% amylene) or use Cs₂CO₃. |

| Hydrolysis of N-Cl | Wet solvent or ambient moisture. | Dry solvents thoroughly; store |

| No Cyclization | Base strength insufficient. | Ensure use of NaOMe or NaOH for the cyclization step; weak bases (Et₃N) may fail. |

Safety & Hazards

-

Explosion Hazard:

-halo compounds can be explosive, particularly in neat form or upon shock. Do not scrape dried solids with metal spatulas; use Teflon or wood. -

Exotherms: The chlorination with TCCA is exothermic. Add TCCA slowly on large scales.

-

Toxicity: Benzene is a carcinogen; substitute with Trifluorotoluene (PhCF₃) or Chlorobenzene where possible.

-

Light: UV radiation is harmful to eyes/skin. Use appropriate shielding during photochemical steps.

References

-

Hofmann-Löffler-Freytag Reaction Overview

- Löffler, K.; Freytag, C. Über eine neue Bildungsweise von N-alkylierten Pyrrolidinen.Ber. Dtsch. Chem. Ges.1909, 42, 3427.

-

Synthesis of N-Chloroamides via TCCA

-

Hiegel, G. A.; et al. Preparation of N-Chloroamides Using Trichloroisocyanuric Acid.Synth. Commun.2005 , 35, 2099–2105.

-

-

Modern N-Chloroamide Reagents (Alexanian Group)

-

Quinn, R. K.; Alexanian, E. J. Site-Selective Aliphatic C-H Chlorination Using N-Chloroamides.J. Am. Chem. Soc.[1]2016 , 138, 696–699.

-

-

Suarez Modification (Hypervalent Iodine)

-

Hernández, R.; Suárez, E. Intramolecular Hydrogen Abstraction.J. Org.[1] Chem.1994 , 59, 2766.

-

-

Safety of N-Halo Compounds

- National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Application Note: Site-Selective Aliphatic C–H Chlorination Using N-Chloro-N-cyclohexylacetamide (NCCA)

Executive Summary

The functionalization of unactivated aliphatic C–H bonds represents a "holy grail" in organic synthesis, particularly for late-stage diversification of drug candidates. Traditional methods (e.g., sulfuryl chloride, elemental chlorine) suffer from poor selectivity and harsh conditions.

This guide details the application of N-Chloro-N-cyclohexylacetamide (NCCA) , a bench-stable reagent developed primarily by the Alexanian group. Unlike N-chlorosuccinimide (NCS), NCCA utilizes a sterically demanding and electrophilic amidyl radical to achieve exceptional site selectivity. This protocol enables the direct conversion of aliphatic C–H bonds to alkyl chlorides under mild, photocatalyst-free conditions, governed by distinct steric and electronic rules.

Mechanistic Principles

The reaction operates via a radical chain mechanism initiated by the homolysis of the N–Cl bond. The key to its selectivity lies in the properties of the intermediate amidyl radical .

The Radical Cycle

-

Initiation: Visible light (or thermal energy) cleaves the weak N–Cl bond of NCCA, generating a chlorine radical (

) and an amidyl radical ( -

Hydrogen Atom Transfer (HAT): The electrophilic amidyl radical abstracts a hydrogen atom from the substrate (

). This step is the selectivity-determining step. -

Chain Propagation: The resulting alkyl radical (

) abstracts a chlorine atom from another molecule of NCCA, regenerating the amidyl radical and forming the chlorinated product.

Pathway Visualization

Figure 1: Radical chain propagation cycle for NCCA-mediated chlorination. The amidyl radical dictates the site of hydrogen abstraction.

Reagent Preparation: N-Chloro-N-cyclohexylacetamide

While simple N-chloroamides can be purchased, NCCA is often best prepared fresh or stored at -20°C to ensure maximum titer.

Critical Distinction: Do not confuse this reagent with 2-chloro-N-cyclohexylacetamide (where the Cl is on the carbon). The active reagent has the Chlorine atom attached to the Nitrogen .

Protocol A: Synthesis of NCCA

Starting Material: N-cyclohexylacetamide (commercially available or synthesized from acetyl chloride + cyclohexylamine).

-

Dissolution: Dissolve N-cyclohexylacetamide (10 mmol) in Methanol (20 mL) or Acetonitrile.

-

Chlorination: Add Trichloroisocyanuric acid (TCCA) (3.4 mmol, 0.34 equiv) or Calcium Hypochlorite (excess) slowly at 0°C.

-

Note: TCCA is preferred for cleaner workup in organic solvents.

-

-

Reaction: Stir at 0°C to Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of amide).

-

Workup: Filter off the cyanuric acid byproduct (white solid). Concentrate the filtrate.

-

Purification: Dissolve residue in

, wash with water and brine. Dry over -

Storage: Isolate as a solid/oil. Store in the dark at -20°C.

-

Quality Control:

NMR should show a downfield shift of the cyclohexyl methine proton compared to the parent amide, and total absence of the N–H peak (approx 5.5-6.0 ppm).

-

Reaction Protocol: Site-Selective C–H Chlorination[1][2][3]

This protocol follows the optimized conditions established by the Alexanian group [1].

Materials

-

Reagent: NCCA (1.5 equivalents relative to substrate).

-

Solvent: Benzene (

) or Trifluorotoluene (-

Why? These solvents are inert to radical chlorination and do not have weak C–H bonds that compete with the substrate.

is the greener alternative.

-

-

Light Source: Blue LED (450-470 nm) or simple CFL/Sunlight.

-

Note: No external photocatalyst (e.g., Ru, Ir) is required for standard aliphatic substrates.

-

Step-by-Step Workflow

-

Setup: In a borosilicate glass vial (or quartz if using UV), add the Substrate (1.0 equiv, e.g., 0.5 mmol).

-

Solvent: Add Benzene or

to achieve a concentration of 0.1 M to 0.2 M.-

Degassing: Sparge with Argon or Nitrogen for 5–10 minutes. Oxygen inhibits radical chains.

-

-

Reagent Addition: Add NCCA (1.5 equiv) in one portion.

-

Irradiation: Place the vial approximately 2–5 cm from the light source. Stir at ambient temperature (fan cooling may be necessary to maintain 25°C if the lamp generates heat).

-

Monitoring: Reaction times vary from 1 to 18 hours. Monitor by GC-MS or TLC.

-

Endpoint: Consumption of starting material or cessation of product formation.

-

-

Workup:

-

Dilute with

or -

Wash with sat. aq.

(removes acidic byproducts) and brine. -

Dry (

) and concentrate.[1]

-

-

Purification: Flash column chromatography. (Note: Alkyl chlorides can be prone to elimination on silica; use neutral silica or run columns quickly).

Workflow Diagram

Figure 2: Experimental workflow for NCCA-mediated chlorination.

Selectivity & Performance Data

NCCA is superior to NCS and elemental chlorine because the amidyl radical is sensitive to electronic deactivation. It avoids electron-poor sites (near esters, ketones, sulfones) and sterically crowded sites.

Selectivity Rules

-

Electronic Effect: Chlorination occurs at the most electron-rich C–H bond.

-

Example: In methyl hexanoate, chlorination occurs at the

-1 position (furthest from the ester).

-

-

Steric Effect: NCCA is bulky. It prefers secondary (

) sites over tertiary (

Comparative Data: Sclareolide Chlorination

Sclareolide is a classic terpene benchmark for C-H functionalization.

| Reagent | Conditions | Major Product (Site) | Yield | Selectivity Note |

| NCCA | C2 (Equatorial) | 76% | High selectivity for C2 due to steric/electronic balance. | |

| NCS | Mixture (C2, C3, others) | <40% | Poor selectivity; difficult purification. | |

| UV | Complex Mixture | N/A | Over-chlorination and lack of regiocontrol. |

Data derived from Quinn et al., J. Am. Chem. Soc. 2016 [1].[2]

Safety & Handling

-

Energetic Compounds: N-halo compounds are oxidizers and can be unstable. Do not heat NCCA neat.

-

Exotherms: Radical reactions can propagate rapidly. On scales >1g, ensure adequate cooling and shielding.

-

Solvents: Benzene is carcinogenic; Trifluorotoluene (

) is the recommended substitute for safety and environmental reasons.

References

-

Primary Protocol & Mechanism: Quinn, R. K., et al. (2016).[2] "Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide." Journal of the American Chemical Society, 138(2), 696–702.[2] [Link][3]

-

Intramolecular Precedent (Hoffmann-Löffler-Freytag context): Schmidt, V. A., & Alexanian, E. J. (2011). "Metal-Free, Aerobic Dioxygenation of Alkenes Using Simple Hydroxamic Acid Derivatives." Journal of the American Chemical Society, 133(29), 11402–11405. [Link]

-

General Review on Radical Chlorination: Klagge, R. H. (Modern methods). "Radical Chlorination of Aliphatic Compounds." Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Storage & Handling of Moisture-Sensitive N-Chloroamides

Topic: Storage conditions for moisture-sensitive N-chloroamides (e.g., N-Chlorosuccinimide, N-Chlorophthalimide, Chloramine-T). Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary: The "Dry Chain" Mandate